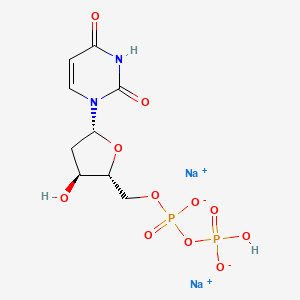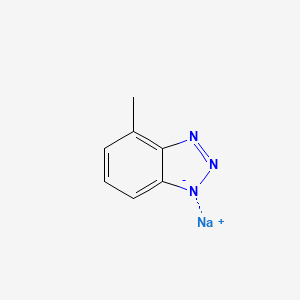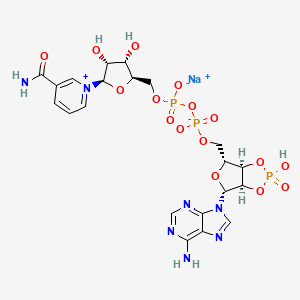
alpha-cobratoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-cobratoxin (alpha-elapitoxin-Nk2a) has been isolated from the venom of the Naja kaouthia cobra snake. α-cobratoxin preferentially blocks muscular and neuronal α 7/CHRNA7 nicotinic acetylcholine receptor (Kd = 55 pM). α-cobratoxin is involved in paralysis by preventing acetylcholine binding to the nAChR. This toxin has shown to cause reduction of tumor growth in mice lung cancer.
Properties
CAS No. |
769933-79-1 |
|---|---|
Molecular Formula |
C332H520N98O101S10 |
Molecular Weight |
7821.04 g/mol |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)


